REACTION_CXSMILES
|
[Br:1][C:2]1[S:6][C:5]2=[C:7](C(O)=O)[N:8]=[CH:9][N:4]2[CH:3]=1.O.Cl.C(=O)([O-])[O-].[Na+].[Na+]>C(O)(=O)C>[Br:1][C:2]1[S:6][C:5]2=[CH:7][N:8]=[CH:9][N:4]2[CH:3]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
0.52 g
|
Type
|
reactant
|
Smiles
|
BrC1=CN2C(S1)=C(N=C2)C(=O)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.44 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 105° C. for about 19 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the reaction solution
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated by removal of the solvent by distillation under the reduced pressure
|
Type
|
ADDITION
|
Details
|
Water (10 ml) was added to the concentrate
|
Type
|
CUSTOM
|
Details
|
Further, the solvent was removed by distillation under the reduced pressure, and water (10 ml) and ethyl acetate (5 ml)
|
Type
|
ADDITION
|
Details
|
were again added
|
Type
|
ADDITION
|
Details
|
The mixture was adjusted to pH 6 by the addition of a 2 M aqueous solution of sodium hydroxide
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
After the separation
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted twice with 5 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
were washed with 15 wt % brine (5 ml)
|
Type
|
CONCENTRATION
|
Details
|
While concentrating the washed organic layers
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
to crystallize 2-bromoimidazo[5,1-b]thiazole
|
Type
|
TEMPERATURE
|
Details
|
The crystallizing liquid was cooled to 5° C. or below
|
Type
|
STIRRING
|
Details
|
was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The crystals were then collected by filtration
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resultant precipitate was dried under the reduced pressure
|
Reaction Time |
19 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN2C(S1)=CN=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.39 g | |
YIELD: PERCENTYIELD | 91.4% | |
YIELD: CALCULATEDPERCENTYIELD | 91.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |